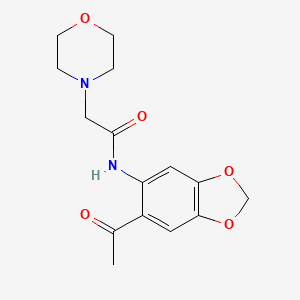

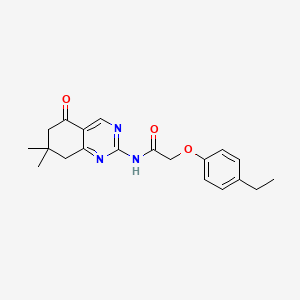

![molecular formula C22H27N3O3 B5556098 ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-3-yl]carbamate and its analogs typically involves complex organic reactions. For example, compounds containing the tricyclic dibenzo[b,e]azepine system, which shares structural similarities, have been synthesized using acid-catalyzed intramolecular Friedel-Crafts cyclization, showcasing the intricacy of forming such complex structures (Acosta Quintero et al., 2016).

Molecular Structure Analysis The molecular structure of related compounds, such as 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, has been thoroughly analyzed using X-ray diffraction and 1H DNMR, revealing the conformational aspects of these molecules. These structures often exhibit slightly deformed boat conformations, highlighting the unique geometric arrangements of atoms within these compounds (Irurre et al., 1994).

Chemical Reactions and Properties The chemical reactivity and properties of dibenzo[b,f]azepine derivatives involve oxidative coupling and bromination reactions, demonstrating their ability to undergo various chemical transformations. For example, oxidative coupling with 2,3-dichloro-5,6-dicyano-p-benzoquinone and bromination using N-bromosuccinimide and silica gel are key reactions for modifying these compounds (Beresford et al., 1974) (Smith et al., 1992).

Physical Properties Analysis The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Although specific data for ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-3-yl]carbamate is not provided, related studies on dibenzazepine derivatives give insight into how these properties are investigated and characterized (Acosta Quintero et al., 2019).

Chemical Properties Analysis Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for derivatization, is essential for the application and further modification of these compounds. Studies on reactions under liquid-liquid phase transfer catalysis and other conditions reveal the versatility and reactivity of dibenzazepine derivatives, which can be extrapolated to understand the chemical properties of ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-3-yl]carbamate (Lan-qin & Xi-cun, 2004).

科学的研究の応用

Synthetic Chemistry Applications

- Bromination Techniques : A study presented a method for the bromination of carbazoles and dibenzazepines, including iminodibenzyls, highlighting a synthetic approach that could be relevant for derivatives of the specified compound (Smith et al., 1992).

- Hydrogen-Bonded Aggregation : Research on dibenzazepine carboxylic acids demonstrated various patterns of hydrogen-bonded aggregation, which could provide insights into the supramolecular chemistry of related compounds (Sanabria et al., 2014).

Photodegradation and Stability Studies

- Photodegradation of Urethane Models : An examination of ethyl N-phenyl-carbamate photodegradation could offer a perspective on the stability and degradation pathways of similar carbamate compounds under UV exposure (Beachell & Chang, 1972).

Catalytic and Synthetic Transformations

- Enaminone Transformations : The synthesis of imidazolone derivatives from enaminones including ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates showcases a potential pathway for functionalizing the carbamate group in similar molecules (Bezenšek et al., 2012).

Analytical Chemistry Applications

- High-Performance Liquid Chromatography : The development of a pre-column fluorescence labeling reagent for the derivatization of phenols could be adapted for the analysis of similar complex organic molecules in research and industrial applications (Zhang et al., 2005).

Molecular Structure and Design

- Steric Course of Enzymatic Hydrolysis : Studies on the metabolism of carbamazepine and its oxides offer insights into the steric effects influencing enzymatic reactions, which could be relevant for designing derivatives with specific metabolic pathways (Bellucci et al., 1987).

特性

IUPAC Name |

ethyl N-[11-[2-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-5-28-22(27)23-18-13-12-17-11-10-16-8-6-7-9-19(16)25(20(17)14-18)21(26)15(2)24(3)4/h6-9,12-15H,5,10-11H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUAPHASKAPKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C(C)N(C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[11-[2-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

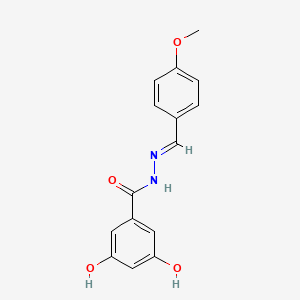

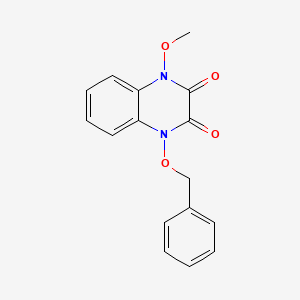

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

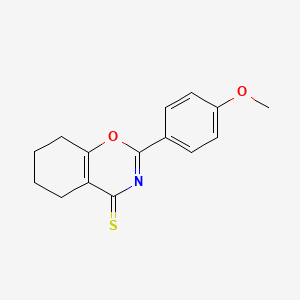

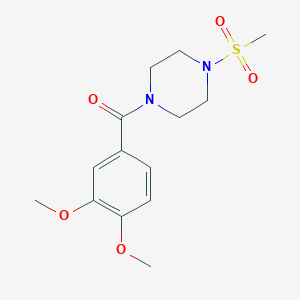

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

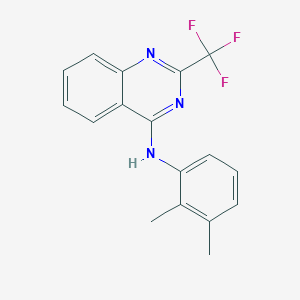

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)